3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride
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Overview
Description
3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride is an organosilicon compound that features a cyclobutane ring substituted with a trimethylsilylmethyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane-1-sulfonyl chloride with trimethylsilylmethyl reagents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions generally include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps such as distillation or recrystallization may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine and an inert solvent like dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: Sulfonyl hydride and other reduced derivatives.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the introduction of sulfonyl chloride groups into molecules. It is also used in the preparation of various organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules and as a building block for the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The trimethylsilylmethyl group provides steric protection and can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-sulfonyl chloride: Lacks the trimethylsilylmethyl group, making it less sterically hindered and potentially more reactive.
Trimethylsilylmethyl chloride: Lacks the sulfonyl chloride group, limiting its reactivity to different types of reactions.
Cyclobutane-1-sulfonic acid: The sulfonic acid group is less reactive than the sulfonyl chloride group, making it suitable for different applications.
Uniqueness
3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride is unique due to the presence of both the trimethylsilylmethyl group and the sulfonyl chloride group. This combination provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
3-(trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2SSi/c1-13(2,3)6-7-4-8(5-7)12(9,10)11/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTJNXQLVGFGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1CC(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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